molecular formula C14H16N4 B3929683 4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine

4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B3929683
M. Wt: 240.30 g/mol
InChI Key: YEYNPZHVNXFLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine, also known as MPP, is a compound that has been extensively studied for its potential use in scientific research. MPP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine is not fully understood, but it is thought to act as a competitive antagonist at the nicotinic acetylcholine receptor. This compound has also been shown to have modulatory effects on other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of nicotine-induced dopamine release in the brain. This compound has also been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine in lab experiments is its high affinity for the nicotinic acetylcholine receptor, which allows for precise targeting of this receptor in studies. However, this compound also has limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are many potential future directions for research involving 4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine, including studies of its effects on other neurotransmitter systems and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
In conclusion, this compound is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitters, receptors, and ion channels. While there are limitations to its use, this compound has the potential to lead to new insights into the workings of the brain and the development of new treatments for neurological disorders.

Scientific Research Applications

4-methyl-6-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrimidine has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitters, and receptors. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, making it a valuable tool for studying the effects of nicotine on the brain.

properties

IUPAC Name

4-methyl-6-pyridin-3-yl-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-11-9-13(12-5-4-6-15-10-12)17-14(16-11)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYNPZHVNXFLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.